4-(2-ジエチルアミノエチル)ピペリジン

概要

説明

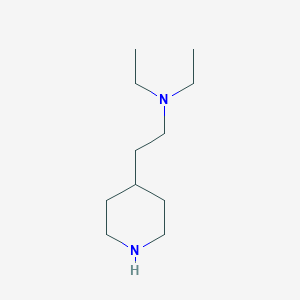

4-(2-Diethylaminoethyl)piperidine is a chemical compound that belongs to the family of piperidines. It has garnered interest among the scientific community due to its broad range of applications in different fields of research and industry. This compound is known for its unique structure, which includes a piperidine ring substituted with a diethylaminoethyl group.

科学的研究の応用

Chemistry

4-(2-Diethylaminoethyl)piperidine serves as a versatile building block in organic synthesis. Its structure allows it to participate in various chemical reactions, making it valuable for creating more complex organic molecules. It is also used as a reagent in chemical transformations, including the synthesis of other piperidine derivatives.

Biology

In biological research, this compound is instrumental in studying the interactions between small molecules and biological macromolecules. It has been shown to modulate neurotransmitter systems, making it relevant for investigating treatments for neurological conditions such as depression and anxiety.

Biochemical Interactions:

- Monoamine Oxidase Inhibition: The compound acts as an inhibitor of monoamine oxidase, affecting neurotransmitter levels in the brain.

- Cholinesterase Interaction: It binds to acetylcholinesterase, inhibiting its activity and potentially influencing cognitive functions.

Medicine

4-(2-Diethylaminoethyl)piperidine has potential therapeutic applications, particularly in drug development targeting specific biological pathways. Research indicates that compounds with piperidine moieties are often associated with analgesic, antidepressant, and antipsychotic effects.

Case Studies:

- Neuroprotective Effects: In animal models, low doses of the compound have shown to enhance cognitive function and reduce inflammation without significant adverse effects. However, higher doses may lead to toxicity, highlighting the need for careful dosage optimization in clinical settings.

- Cancer Research: Piperidine derivatives have been implicated in anticancer activities by regulating critical signaling pathways associated with cancer progression . For instance, studies on piperidine analogs have demonstrated their ability to inhibit NF-κB transcription factors involved in inflammation and cancer development .

Industrial Applications

In industrial contexts, 4-(2-Diethylaminoethyl)piperidine is utilized in producing various chemicals and materials. Its properties make it suitable for applications in polymer production and coatings.

Summary Table of Applications

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Chemistry | Building block for organic synthesis | Versatile reagent for complex molecule creation |

| Biology | Neurotransmitter modulation | Inhibits monoamine oxidase; interacts with cholinesterase |

| Medicine | Potential drug development | Analgesic and antidepressant effects; anticancer properties |

| Industry | Chemical production | Used in polymers and coatings |

作用機序

Target of Action

4-(2-Diethylaminoethyl)piperidine is a member of the piperidine chemical family . Piperidines are structural components of various pharmaceuticals and alkaloids .

Mode of Action

It is presumed that the compound interacts with the olfactory system of insects, leading to the insect’s inability to recognize its host’s cues . This interaction is likely facilitated by the compound’s piperidine structure .

Biochemical Pathways

Piperidine derivatives have been shown to regulate several crucial signaling pathways essential for the establishment of cancers such as stat-3, nf-κb, pi3k/aκt, jnk/p38-mapk, tgf-ß/smad, smac/diablo, p-iκb .

Result of Action

Piperidine derivatives have been shown to perform several anticancer biological processes, such as ros release, activation of mitochondrial cytochrome c, release of bax-protein from mitochondria, and downregulating bcl-2 protein, resulting in a high bax:bcl-2 ratio .

Action Environment

The benzyl-piperidine group is often a necessary part for the successful inhibition of cholinesterase receptors . The benzyl-piperidine group provides good binding to the catalytic site, interacting with Trp84, Trp279, Phe330, and Phe331 .

生化学分析

Biochemical Properties

4-(2-Diethylaminoethyl)piperidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme monoamine oxidase (MAO), where it acts as an inhibitor. This interaction is crucial as it affects the breakdown of monoamines, which are important neurotransmitters in the brain. The compound also interacts with cholinesterase receptors, particularly acetylcholinesterase (AChE), where it binds to the catalytic site and inhibits the enzyme’s activity. These interactions highlight the potential of 4-(2-Diethylaminoethyl)piperidine in modulating neurotransmitter levels and influencing neurological functions .

Cellular Effects

4-(2-Diethylaminoethyl)piperidine has been shown to affect various types of cells and cellular processes. In neuronal cells, it influences cell signaling pathways by modulating the levels of neurotransmitters such as dopamine, serotonin, and acetylcholine. This modulation can lead to changes in gene expression and cellular metabolism. Additionally, the compound has been observed to have anti-inflammatory properties, which can impact immune cells by reducing the production of pro-inflammatory cytokines. These effects on cell function and signaling pathways underscore the potential therapeutic applications of 4-(2-Diethylaminoethyl)piperidine in treating neurological and inflammatory disorders .

Molecular Mechanism

The molecular mechanism of action of 4-(2-Diethylaminoethyl)piperidine involves several key processes. At the molecular level, the compound binds to the active sites of enzymes such as monoamine oxidase and acetylcholinesterase, inhibiting their activity. This inhibition leads to an increase in the levels of neurotransmitters in the synaptic cleft, enhancing neurotransmission. Additionally, 4-(2-Diethylaminoethyl)piperidine can modulate gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions contribute to the compound’s overall effects on cellular function and signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-(2-Diethylaminoethyl)piperidine have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, especially when exposed to light and heat. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and modulation of gene expression. These temporal effects are important for understanding the potential long-term applications and stability of 4-(2-Diethylaminoethyl)piperidine in research and therapeutic settings .

Dosage Effects in Animal Models

The effects of 4-(2-Diethylaminoethyl)piperidine vary with different dosages in animal models. At low doses, the compound has been shown to enhance cognitive function and reduce inflammation without significant adverse effects. At higher doses, it can lead to toxicity, including liver damage and neurotoxicity. These dosage-dependent effects highlight the importance of careful dosage optimization in preclinical and clinical studies to maximize therapeutic benefits while minimizing adverse effects .

Metabolic Pathways

4-(2-Diethylaminoethyl)piperidine is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, where it undergoes oxidative deamination and hydroxylation. These metabolic processes result in the formation of several metabolites, which can be further conjugated and excreted. The compound’s metabolism can affect its bioavailability and overall efficacy, making it important to understand these pathways for optimizing its use in therapeutic applications .

Transport and Distribution

Within cells and tissues, 4-(2-Diethylaminoethyl)piperidine is transported and distributed through various mechanisms. It can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. The compound interacts with transporters and binding proteins, which facilitate its uptake and distribution within cells. Additionally, its lipophilic nature allows it to accumulate in lipid-rich tissues, which can influence its overall pharmacokinetics and pharmacodynamics .

Subcellular Localization

The subcellular localization of 4-(2-Diethylaminoethyl)piperidine is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins. It can also be found in the nucleus, where it may influence gene expression by interacting with transcription factors and other regulatory proteins. The localization of 4-(2-Diethylaminoethyl)piperidine within specific cellular compartments is important for understanding its mechanism of action and potential therapeutic applications .

準備方法

The synthesis of 4-(2-Diethylaminoethyl)piperidine can be achieved through various synthetic routes. One common method involves the reaction of piperidine with 2-diethylaminoethyl chloride under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like sodium hydroxide to facilitate the nucleophilic substitution reaction . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

化学反応の分析

4-(2-Diethylaminoethyl)piperidine undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines.

Substitution: Nucleophilic substitution reactions are common, where the diethylaminoethyl group can be replaced with other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include solvents like dichloromethane, bases such as sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted piperidines and amines.

類似化合物との比較

4-(2-Diethylaminoethyl)piperidine can be compared with other similar compounds, such as:

Piperine: An alkaloid found in black pepper, known for its antioxidant and anti-inflammatory properties.

Piperidine: The parent compound, which serves as a building block for many pharmaceuticals and has various biological activities.

N-(piperidine-4-yl) benzamide: A compound with anticancer properties, showing the versatility of the piperidine scaffold in drug development.

The uniqueness of 4-(2-Diethylaminoethyl)piperidine lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

生物活性

4-(2-Diethylaminoethyl)piperidine, commonly referred to as DEAE-piperidine, is a piperidine derivative that has garnered attention for its biological activity, particularly in pharmacological contexts. This compound is known for its interactions with various receptors and enzymes, influencing a range of physiological processes.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₁₈N₂

- Molecular Weight : 182.28 g/mol

- Structure : The compound features a piperidine ring substituted with a diethylaminoethyl group, which contributes to its lipophilicity and ability to cross biological membranes.

4-(2-Diethylaminoethyl)piperidine primarily acts as a ligand for various neurotransmitter receptors, particularly sigma receptors. These receptors are implicated in numerous neurobiological processes, including pain perception, mood regulation, and neuroprotection. The interaction with sigma receptors can lead to modulation of intracellular signaling pathways, affecting cellular responses such as apoptosis and neuroinflammation.

1. Sigma Receptor Interaction

Research has shown that DEAE-piperidine exhibits affinity for sigma-1 and sigma-2 receptors. These interactions are significant in the context of:

- Cancer Treatment : Sigma ligands have been studied for their potential to enhance the efficacy of traditional chemotherapeutics by overcoming drug resistance in cancer cells. For instance, studies indicate that DEAE-piperidine can induce metabolic changes in tumor cells, leading to increased glucose metabolism prior to cell death .

- Neuroprotection : The activation of sigma receptors by DEAE-piperidine may provide protective effects against neurodegenerative conditions by modulating stress responses in neurons.

2. Analgesic Effects

DEAE-piperidine has been investigated for its analgesic properties. It appears to influence pain pathways through sigma receptor activation, which may result in reduced pain perception and enhanced analgesia in preclinical models.

3. Antidepressant Potential

The compound's interaction with sigma receptors is also linked to antidepressant effects. By modulating neurotransmitter systems (such as serotonin and dopamine), DEAE-piperidine may contribute to mood stabilization and reduction of depressive symptoms.

Case Study 1: Cancer Treatment

In a study involving A375M melanoma cells, treatment with sigma ligands like DEAE-piperidine resulted in a significant reduction in tumor growth and enhanced uptake of PET tracers, indicating increased metabolic activity in response to treatment. This suggests potential applications in imaging and therapeutic strategies for malignant melanoma .

Case Study 2: Neuroprotection

A study examining the effects of DEAE-piperidine on neuronal survival under stress conditions found that activation of sigma-1 receptors led to increased neuronal resilience against apoptosis induced by oxidative stress. This highlights the compound's potential role in developing therapies for neurodegenerative diseases .

Research Findings

特性

IUPAC Name |

N,N-diethyl-2-piperidin-4-ylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24N2/c1-3-13(4-2)10-7-11-5-8-12-9-6-11/h11-12H,3-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKFIRLHXHMMYGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCC1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00304570 | |

| Record name | 4-(2-DIETHYLAMINOETHYL)PIPERIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00304570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64168-10-1 | |

| Record name | NSC166305 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166305 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(2-DIETHYLAMINOETHYL)PIPERIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00304570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。